molecular formula C18H13NO4 B13576687 (1,3-dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate CAS No. 1993468-83-9

(1,3-dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate

Cat. No.: B13576687
CAS No.: 1993468-83-9
M. Wt: 307.3 g/mol
InChI Key: WYAGOMKRJQNFHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,3-Dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate is a complex organic compound characterized by its unique structure, which includes a dioxoisoindole moiety and a phenylcyclopropane carboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate typically involves the reaction of phthalic anhydride with an appropriate amine to form the isoindole structureThe reaction conditions often require the use of catalysts such as copper or silver salts to facilitate the cycloaddition reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(1,3-Dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives with different functional groups.

Scientific Research Applications

(1,3-Dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (1,3-dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets (1,3-dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate apart is its unique combination of the dioxoisoindole and phenylcyclopropane carboxylate groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1993468-83-9

Molecular Formula

C18H13NO4

Molecular Weight

307.3 g/mol

IUPAC Name

(1,3-dioxoisoindol-2-yl) 1-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C18H13NO4/c20-15-13-8-4-5-9-14(13)16(21)19(15)23-17(22)18(10-11-18)12-6-2-1-3-7-12/h1-9H,10-11H2

InChI Key

WYAGOMKRJQNFHA-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=CC=CC=C2)C(=O)ON3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.